3-(3-Acetylphenyl)phenol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[3-(3-hydroxyphenyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10(15)11-4-2-5-12(8-11)13-6-3-7-14(16)9-13/h2-9,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTYPSRVOKBQPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40609915 | |
| Record name | 1-(3'-Hydroxy[1,1'-biphenyl]-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
365427-02-7 | |
| Record name | 1-(3'-Hydroxy[1,1'-biphenyl]-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Current Paradigms in the Synthesis and Utility of Biaryl Ketones
The synthesis of biaryl ketones is a cornerstone of modern organic chemistry, providing essential intermediates for the production of pharmaceuticals, dyes, and functional materials. magtech.com.cn Over the years, a variety of synthetic strategies have been developed, moving from classical methods to highly efficient catalyzed reactions.
Traditional approaches such as the Friedel-Crafts acylation have long been used to form the crucial carbon-carbon bond that defines these ketones. nih.govbyjus.com This reaction typically involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640), promoted by a Lewis acid catalyst like aluminum trichloride. byjus.comsigmaaldrich.com While foundational, this method can be limited by substrate reactivity and regioselectivity issues. byjus.com
The advent of transition metal catalysis has revolutionized the synthesis of biaryl ketones. Palladium-catalyzed cross-coupling reactions are now at the forefront. magtech.com.cn The Suzuki-Miyaura coupling , for instance, has been adapted for carbonylative processes where carbon monoxide is inserted to form the ketone bridge between an aryl halide and an arylboronic acid. magtech.com.cnrsc.org These reactions benefit from mild conditions and broad functional group tolerance. rsc.orgmdpi.com Recent advancements focus on making these processes safer and more sustainable by using CO-releasing molecules (CORMs) or CO surrogates like chloroform, avoiding the need for high-pressure CO gas. researchgate.netresearchgate.net
Other notable palladium-catalyzed methods include the coupling of organoboron compounds with 2-pyridyl esters or the arylation of amides. organic-chemistry.orgorganic-chemistry.org Nickel-catalyzed Suzuki-Miyaura couplings are also emerging as a practical, benchtop-friendly alternative for converting amides to alkyl-aryl ketones. nih.gov Beyond metal catalysis, transition-metal-free approaches, such as the arylation of Weinreb amides with functionalized Grignard reagents, offer a powerful and chemoselective route to biaryl ketones. scispace.comrsc.org
The utility of biaryl ketones is primarily as synthetic intermediates. google.com Their structure is a key component in various biologically active molecules and pharmaceutical drugs, including the anti-inflammatory ketoprofen (B1673614) and the antifungal bifonazole. mdpi.com
Table 1: Modern Synthetic Routes to Biaryl Ketones
| Method | Catalyst/Reagents | Key Features |
|---|---|---|
| Friedel-Crafts Acylation | Lewis Acid (e.g., AlCl₃), Acyl Halide/Anhydride | Foundational method for creating aryl ketones. nih.govbyjus.com |
| Carbonylative Suzuki-Miyaura Coupling | Palladium Catalyst, CO source, Aryl Halide, Arylboronic Acid | Highly versatile, good functional group tolerance. magtech.com.cnrsc.org |
| Amide Cross-Coupling | Palladium or Nickel Catalyst, Activated Amide, Boronic Acid | Converts stable amides directly to ketones. organic-chemistry.orgnih.gov |
| Weinreb Amide Arylation | Grignard Reagents (e.g., i-PrMgCl·LiCl) | Transition-metal-free, chemoselective synthesis. scispace.comrsc.org |
Advanced Insights into the Chemical Significance of Substituted Phenols
Substituted phenols are a class of molecules fundamental to organic chemistry, with their applications spanning from pharmaceuticals to synthetic polymers. nih.govoregonstate.edu The hydroxyl group attached to the aromatic ring is not merely a passive substituent; it profoundly influences the molecule's reactivity and properties. britannica.comiitk.ac.in
Phenols are ubiquitous in nature and are recurring motifs in many FDA-approved small-molecule drugs. nih.gov Their hydroxyl group is a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions. britannica.com This predictable reactivity makes them invaluable starting materials for building more complex molecules. For example, they are key precursors in the synthesis of plastics, dyes, and drugs like aspirin. britannica.com
The selective synthesis of phenols with specific substitution patterns, however, remains a significant challenge. oregonstate.edu Traditional electrophilic aromatic substitutions often yield mixtures of ortho- and para-isomers, making the synthesis of meta-substituted phenols particularly difficult. rsc.org To overcome this, chemists have developed numerous advanced strategies. These include metal-free oxidative cross-coupling reactions mediated by sulfoxides, which allow for the selective formation of biaryls and other aromatic scaffolds. rsc.orgscispace.com Another innovative approach is the ipso-hydroxylation of arylboronic acids, which provides a mild and highly efficient route to substituted phenols with excellent yields and scalability. nih.govrsc.org
The biological significance of substituted phenols is vast. Their ability to act as hydrogen bond donors and acceptors makes them crucial for molecular recognition in biological systems. This property, combined with their antioxidant capabilities, contributes to their use in a wide array of therapeutic agents. cymitquimica.com
Table 2: Examples of Significant Substituted Phenols
| Compound | Key Structural Feature | Significance/Application |
|---|---|---|
| Butylated Hydroxytoluene (BHT) | Hindered phenol (B47542) with tert-butyl groups | Common antioxidant in foods and materials. oregonstate.edubritannica.com |
| Salicylic Acid | Carboxylic acid ortho to the hydroxyl group | Precursor to the drug aspirin. britannica.com |
| n-Hexylresorcinol | Alkyl chain on a dihydroxybenzene core | Antiseptic applications. britannica.com |
| m-Aryloxy Phenols | An ether linkage at the meta position | Scaffolds with potential anti-tumor and anti-inflammatory effects. mdpi.com |
Elucidation of the 3 3 Acetylphenyl Phenol Structural Motif in Contemporary Chemical Design
Directed Synthesis of Biaryl Ketone Linkages
The formation of the ketone bridge connecting the two aryl rings is a critical step in the synthesis of this compound. Modern catalysis offers powerful tools for this transformation, primarily through palladium-catalyzed reactions and nucleophilic acylation methods.
Palladium-Catalyzed Carbonylative Coupling Reactions for Biaryl Ketones
The palladium-catalyzed carbonylative cross-coupling of aryl electrophiles with arylmetal reagents stands as a direct and versatile route to unsymmetrical biaryl ketones. acs.org This three-component reaction brings together an aryl halide (or triflate), carbon monoxide (CO), and an organometallic coupling partner, such as an arylboronic acid in the Suzuki-Miyaura type of carbonylative coupling. magtech.com.cn
The general catalytic cycle involves the oxidative addition of the aryl electrophile to a Pd(0) complex, followed by the insertion of carbon monoxide to form an aroyl-palladium intermediate. Transmetalation with the arylmetal reagent and subsequent reductive elimination yields the desired biaryl ketone and regenerates the Pd(0) catalyst. acs.org The choice of catalyst, ligands, and CO source is crucial for reaction efficiency. Bidentate phosphine (B1218219) ligands with large bite angles, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), have been shown to accelerate the rate of CO insertion and are highly effective, particularly for less reactive aryl bromides and triflates. acs.org
Various sources of carbon monoxide can be employed, ranging from high-pressure CO gas to safer alternatives like carbon monoxide releasing molecules (CORMs). magtech.com.cn Heterogeneous palladium catalysts, where the palladium is immobilized on supports like activated carbon or silica (B1680970) gel, offer advantages in terms of catalyst recovery and reuse. magtech.com.cnorganic-chemistry.org
Table 1: Examples of Palladium-Catalyzed Carbonylative Coupling Conditions
| Aryl Electrophile | Coupling Partner | Palladium Catalyst | Ligand | CO Source | Conditions | Yield | Ref |
|---|---|---|---|---|---|---|---|
| Aryl Iodide | Arylboronic Acid | PdCl₂(PPh₃)₂ | PPh₃ | CO (1 atm) | K₂CO₃, Anisole, 80°C | Good | acs.org |
| Aryl Bromide | Arylboronic Acid | PdCl₂(dppf) | dppf | CO (1 atm) | K₂CO₃, KI, Anisole, 80°C | Good | acs.org |
| Aryl Iodide | Triarylbismuth | MCM-41-2N-Pd(OAc)₂ | Bidentate Nitrogen | CO (1 atm) | K₂CO₃ | up to 94% | thieme-connect.com |
This table is interactive. Users can sort and filter the data.
Nucleophilic Acylation Strategies (e.g., Arylation of N-Methoxy-N-methylamides)
Nucleophilic acylation provides an alternative, often transition-metal-free, pathway to biaryl ketones. A prominent example is the use of N-methoxy-N-methylamides, commonly known as Weinreb amides. rsc.org The key advantage of Weinreb amides is their ability to react with potent nucleophiles like organolithium or Grignard reagents to form a stable, chelated tetrahedral intermediate. This intermediate resists over-addition of the nucleophile and collapses to the ketone only upon acidic workup. rsc.org
This method allows for the chemoselective synthesis of ketones from highly reactive organometallic reagents. acs.org For the synthesis of a biaryl ketone like this compound, this strategy would involve the reaction of a suitably substituted aryl Grignard reagent with a corresponding substituted benzoyl Weinreb amide. This approach is characterized by its high functional group tolerance and operational simplicity. rsc.org
Table 2: Scope of Weinreb Amide Arylation for Ketone Synthesis
| Weinreb Amide Substrate | Grignard Reagent | Conditions | Product Type | Key Features | Ref |
|---|---|---|---|---|---|
| Aromatic N-methoxy-N-methylamide | Arylmagnesium Halide | i-PrMgCl·LiCl, THF | Biaryl Ketone | High chemoselectivity, good functional group tolerance | rsc.org |
| Aliphatic N-methoxy-N-methylamide | Arylmagnesium Halide | i-PrMgCl·LiCl, THF | Alkyl Aryl Ketone | Avoids over-addition to form tertiary alcohols | rsc.org |
This table is interactive. Users can sort and filter the data.
Convergent and Divergent Routes for the Phenolic Moiety Elaboration
The introduction of the phenolic hydroxyl group can be accomplished at various stages of the synthesis. This can involve the transformation of a pre-existing functional group on one of the aryl rings or the use of a phenol-containing building block from the outset.
Hydrolytic and Oxidative Routes to Phenolic Functionality
A common strategy for unmasking a phenol (B47542) is the hydrolysis of a phenolic ester or ether. libretexts.org This approach uses a protecting group strategy where the hydroxyl group is masked, for instance, as a methyl ether or an acetate (B1210297), to prevent interference with other reaction steps. The protecting group is then removed under hydrolytic conditions in a late stage of the synthesis.
Alternatively, oxidative methods can generate the phenolic group directly. A widely used method is the oxidation of arylboronic acids. In a typical procedure, an arylboronic acid is treated with an oxidant, such as hydrogen peroxide (H₂O₂), in a suitable solvent like ethanol. rsc.org This reaction proceeds rapidly at ambient temperature and offers a high-yielding route to phenols from readily available boronic acid precursors. rsc.org This method could be applied to a biarylboronic acid to install the hydroxyl group after the core structure has been assembled.
Rearrangement Reactions Facilitating Phenol Formation (e.g., Fries rearrangement)
The Fries rearrangement is a classic organic reaction that converts a phenolic ester into a hydroxy aryl ketone, catalyzed by a Lewis acid. wikipedia.org The reaction involves the migration of the acyl group from the phenolic oxygen to the aromatic ring, typically favoring the ortho and para positions. wikipedia.orgorganic-chemistry.org
The mechanism is widely believed to proceed through the formation of an acylium carbocation intermediate via coordination of the Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the ester. This electrophilic acylium ion then attacks the electron-rich aromatic ring in an electrophilic aromatic substitution. wikipedia.org The regiochemical outcome can be influenced by reaction conditions; lower temperatures tend to favor the para-substituted product, while higher temperatures favor the ortho product. wikipedia.org While powerful, the requirement for stoichiometric or excess amounts of corrosive Lewis acids has led to the development of alternative protocols using strong protic acids like methanesulfonic acid. organic-chemistry.org
Regioselective Considerations in the Synthesis of this compound
The synthesis of this compound requires precise control over the substitution pattern on both aromatic rings, specifically achieving a 1,3- or meta-relationship for the substituents on each ring and for the linkage between the rings.
A convergent synthesis using a palladium-catalyzed carbonylative coupling reaction offers the most direct and regiochemically controlled route. This would involve coupling a 3-substituted aryl halide with a 3-substituted arylboronic acid. For instance, the reaction could couple 3-bromoacetophenone with (3-hydroxyphenyl)boronic acid or 1-bromo-3-methoxybenzene with (3-acetylphenyl)boronic acid, with the phenol being deprotected in the latter case. This approach fixes the regiochemistry from the start based on the chosen building blocks.
In contrast, a divergent approach like the Fries rearrangement presents significant regiochemical challenges. Attempting a Fries rearrangement on 3-biphenyl acetate would likely lead to a mixture of products. The rearrangement favors acylation at the ortho and para positions of the unsubstituted phenyl ring, which are electronically activated by the phenoxy group. Acylation at the desired C3' position would be disfavored. Therefore, direct acylation of biphenyl (B1667301) or its derivatives is generally not a viable route for obtaining the specific meta,meta' substitution pattern of this compound.
Strategies that aim to functionalize a pre-formed biphenyl skeleton must contend with the inherent directing effects of the existing substituents. The hydroxyl group is a strong ortho,para-director in electrophilic aromatic substitution, making a subsequent meta-acylation highly challenging. worktribe.com Thus, synthetic strategies that build the molecule by coupling two appropriately pre-functionalized aromatic rings are superior for ensuring the correct regiochemistry of the final product.
Chemical Reactivity and Transformation Pathways of 3 3 Acetylphenyl Phenol
Reaction Chemistry of the Phenolic Hydroxyl Group
The phenolic hydroxyl group significantly influences the reactivity of the aromatic ring to which it is attached, and its oxygen atom can participate in various nucleophilic reactions.
The hydroxyl group of a phenol (B47542) is a potent activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. ucalgary.cabyjus.com This is due to the lone pairs on the oxygen atom which can be delocalized into the benzene (B151609) ring, thereby increasing the electron density of the ring and making it more susceptible to attack by electrophiles. issr.edu.kh This heightened reactivity means that phenols can often undergo substitution under milder conditions than benzene itself. ucalgary.ca
In the case of 3-(3-Acetylphenyl)phenol, the phenolic ring is activated by the hydroxyl group. The acetyl group on the other phenyl ring is a deactivating group and a meta-director. libretexts.org Therefore, electrophilic substitution will preferentially occur on the phenolic ring. The hydroxyl group directs incoming electrophiles to the positions ortho and para to it.
Key Electrophilic Aromatic Substitution Reactions:
Nitration: Phenols react with dilute nitric acid at low temperatures to yield a mixture of ortho- and para-nitrophenols. byjus.com With concentrated nitric acid, polysubstitution can occur, leading to products like 2,4,6-trinitrophenol (picric acid). byjus.com
Halogenation: Phenols are readily halogenated, even without a Lewis acid catalyst. byjus.com Reaction with bromine in a non-polar solvent can produce monobromophenols, while reaction with bromine water typically results in the formation of a 2,4,6-tribromophenol (B41969) precipitate. byjus.com
Friedel-Crafts Acylation and Alkylation: While phenols are highly reactive, Friedel-Crafts reactions can be complex. The Lewis acid catalyst can coordinate with the hydroxyl group, and the strong activation can lead to multiple substitutions. libretexts.org
Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent Group | Activating/Deactivating | Directing Effect |
|---|---|---|
| -OH (Hydroxyl) | Strongly Activating | ortho, para |
| -COCH₃ (Acetyl) | Deactivating | meta |
The oxygen atom of the phenolic hydroxyl group is nucleophilic and can react with various electrophiles. This reactivity is enhanced by converting the phenol to its conjugate base, the phenoxide ion, which is a much stronger nucleophile. libguides.com
Esterification:
Phenols can be converted to esters through reaction with carboxylic acids, acyl chlorides, or acid anhydrides. chemguide.co.uk The direct esterification with a carboxylic acid is typically an acid-catalyzed equilibrium process. chemguide.co.uk A more efficient method involves the use of more reactive acylating agents like acyl chlorides or acid anhydrides, often in the presence of a base to neutralize the acidic byproduct. chemguide.co.uk For instance, this compound can react with acetic anhydride (B1165640) to form 3-(3-acetylphenyl) acetate (B1210297). libguides.com
A study on the transesterification of aryl esters with phenols catalyzed by potassium carbonate has demonstrated an efficient method for preparing various phenyl esters. rsc.orgrsc.org
Etherification:
The synthesis of phenol ethers can be accomplished through several methods, with the Williamson ether synthesis being a common and high-yielding approach. wikipedia.org This reaction involves the deprotonation of the phenol with a strong base to form the phenoxide ion, which then acts as a nucleophile in an SN2 reaction with an alkyl halide. wikipedia.org For example, this compound can be treated with sodium hydride followed by an alkyl halide to yield the corresponding ether.
Another method for etherification is the acid-catalyzed condensation of a phenol with an alcohol, although this can be prone to side reactions like the self-condensation of the alcohol. wikipedia.org
Table 2: Common Reagents for Esterification and Etherification of Phenols
| Reaction | Reagent | Conditions |
|---|---|---|
| Esterification | Carboxylic Acid | Acid catalyst, heat |
| Esterification | Acyl Chloride/Acid Anhydride | Often with a base |
| Etherification (Williamson) | Alkyl Halide | Strong base (e.g., NaH) |
| Etherification | Alcohol | Acid catalyst |
Phenols are susceptible to oxidation, and the reaction products can vary depending on the oxidizing agent and reaction conditions. libguides.com Unlike alcohols, the oxidation of phenols does not require a hydrogen atom on the hydroxyl-bearing carbon. libretexts.org
Oxidation of phenols can lead to the formation of quinones. libretexts.orglibguides.com For example, the oxidation of phenol with chromic acid can produce p-benzoquinone. libguides.com The oxidation of substituted phenols can be more complex. Kinetic studies on the reaction of copper(III)-hydroxide complexes with various para-substituted phenols have shown that the reaction proceeds via a concerted proton-electron transfer mechanism for most phenols. semanticscholar.org
The electrochemical behavior of hydroxyphenones has been studied using cyclic voltammetry, providing insights into their reduction and oxidation potentials. mdpi.comresearchgate.netdntb.gov.ua These studies help in understanding the electron transfer processes involved in their oxidative transformations.
Reactivity of the Acetyl Carbonyl Moiety
The acetyl group possesses a polar carbon-oxygen double bond, making the carbonyl carbon electrophilic and the α-hydrogens acidic.
The carbonyl carbon of the acetyl group is electrophilic and is susceptible to attack by nucleophiles. savemyexams.comlibretexts.org This leads to nucleophilic addition reactions, where the π-bond of the carbonyl is broken, and a new single bond is formed between the carbonyl carbon and the nucleophile. The carbonyl oxygen becomes negatively charged and is typically protonated in a subsequent step to form an alcohol. libretexts.org
The reactivity of the ketone can be influenced by the electronic nature of the substituents on the aromatic ring. The acetyl group in this compound is on a phenyl ring that is meta-substituted with another phenyl ring containing a hydroxyl group. This substitution pattern can have a modest electronic effect on the reactivity of the carbonyl group.
Examples of Nucleophilic Addition Reactions:
Reduction: Ketones can be reduced to secondary alcohols using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Grignard and Organolithium Reagents: These strong nucleophiles add to the carbonyl carbon to form tertiary alcohols after workup.
Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) across the carbonyl double bond results in the formation of a cyanohydrin. This reaction is reversible. libretexts.org
The hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon) are acidic and can be removed by a base to form an enolate ion. masterorganicchemistry.com The resulting enolate is a resonance-stabilized nucleophile, with the negative charge delocalized between the α-carbon and the carbonyl oxygen. masterorganicchemistry.com
Enolates are versatile intermediates in organic synthesis and can react with a variety of electrophiles at the α-carbon. masterorganicchemistry.comnih.gov
Key Reactions Involving Enolates:
Alkylation: Enolates can be alkylated by reaction with alkyl halides in an SN2 reaction, forming a new carbon-carbon bond at the α-position.
Aldol (B89426) Condensation: Enolates can react with other carbonyl compounds (aldehydes or ketones) in an aldol addition reaction to form β-hydroxy carbonyl compounds. Subsequent dehydration can lead to the formation of α,β-unsaturated carbonyl compounds.
Halogenation: In the presence of a base, ketones can be halogenated at the α-position via an enolate intermediate.
The formation of the enolate is a key step in many reactions of the acetyl group. The choice of base and reaction conditions can influence whether the kinetic or thermodynamic enolate is formed if the ketone is unsymmetrical. princeton.edu
Table 3: Reactivity of the Acetyl Group
| Reaction Type | Reagent/Condition | Product Type |
|---|---|---|
| Nucleophilic Addition | NaBH₄, LiAlH₄ | Secondary Alcohol |
| Nucleophilic Addition | Grignard Reagent (R-MgX) | Tertiary Alcohol |
| Enolate Formation | Base (e.g., LDA, NaOH) | Enolate Ion |
| α-Alkylation | Enolate + Alkyl Halide | α-Alkylated Ketone |
| Aldol Condensation | Enolate + Carbonyl Compound | β-Hydroxy Ketone |
Regioselectivity and Stereochemical Control in Derivatization
The derivatization of this compound is highly influenced by the substituent effects detailed above, leading to predictable regioselectivity in aromatic substitutions and opportunities for stereochemical control in reactions involving the side chain.
Regioselectivity: In electrophilic aromatic substitution reactions, regioselectivity is determined by the powerful activating and ortho-para directing nature of the hydroxyl group. The reaction will selectively occur on the phenol ring at the positions ortho (C2, C6) and para (C4) to the -OH group. The bulky 3-acetylphenyl substituent at the C3 position may introduce some steric hindrance, potentially influencing the ratio of products. Substitution at the C2 position might be slightly disfavored compared to the C6 and C4 positions due to closer proximity to the large substituent. Therefore, reactions like nitration or halogenation are expected to yield a mixture of 4- and 6-substituted products, with the 2-substituted product likely forming in smaller amounts. The deactivating effect of the acetyl group ensures that substitution on its ring is a minor pathway under standard electrophilic conditions. msu.edu
Stereochemical Control: The acetyl group provides a key site for introducing stereochemistry into the molecule. The carbonyl carbon of the acetyl group is prochiral, and its reduction to a secondary alcohol creates a new chiral center. This transformation allows for the synthesis of specific stereoisomers, which is crucial in medicinal chemistry where enantiomers can have different biological activities.
A notable example is the chemoenzymatic synthesis of precursors to drugs like Rivastigmine. The reduction of a related compound, 3-acetylphenyl-N-ethyl-N-methylcarbamate, can be achieved with high stereochemical control using specific enzymes. researchgate.net This process yields enantiomerically pure (or enriched) (R)- or (S)-3-(1-hydroxyethyl)phenol, demonstrating excellent control over the stereochemical outcome (>99% enantiomeric excess). researchgate.net This highlights how modern synthetic methods can precisely control the three-dimensional structure of derivatives originating from the this compound scaffold. Substrate control, where the existing structure of the molecule influences the outcome of a subsequent reaction, is a key strategy for achieving such selectivity. youtube.com
| Starting Material (related to subject) | Reaction | Reagents/Catalyst | Product | Key Outcome | Reference |
|---|---|---|---|---|---|
| 3-Acetylphenyl-N-ethyl-N-methylcarbamate | Asymmetric Ketone Reduction | Enzyme (e.g., reductase) | (R)- or (S)-3-(1-hydroxyethyl)phenyl-N-ethyl-N-methylcarbamate | High stereochemical control, producing a single enantiomer (>99% ee). | researchgate.net |
| 3-(3-acetyl-phenyl)-1-methyl-pyridinium salt | Reduction | Sodium borohydride (NaBH4) in Methanol | 3-(3-acetylphenyl)-1,2,5,6-tetrahydro-1-methylpyridine | Selective reduction of the pyridinium (B92312) ring while leaving the acetyl group intact. This product could then undergo stereoselective reduction of the ketone. | openmedicinalchemistryjournal.comsemanticscholar.org |
Computational and Theoretical Investigations of 3 3 Acetylphenyl Phenol
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and reactivity of molecules like 3-(3-Acetylphenyl)phenol. DFT methods are used to optimize molecular geometry and calculate key electronic descriptors. researchgate.netresearchgate.net
A central aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap (ΔE) are crucial indicators of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. imist.mahrpub.org A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a greater ease of electronic excitation. wseas.com For phenolic compounds, these calculations help in understanding their antioxidant properties and reactivity towards free radicals. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, which acts as the primary electron donor. Conversely, the LUMO is likely concentrated on the acetylphenyl moiety, particularly the acetyl group, which serves as an electron acceptor. d-nb.infosemanticscholar.org This distribution facilitates intramolecular charge transfer (ICT) from the phenol ring to the acetylphenyl ring upon electronic excitation.
Studies on analogous compounds, such as 3-hydroxyacetophenone, provide valuable reference points. DFT calculations for 3-hydroxyacetophenone have determined its HOMO and LUMO energies, which are presented in the table below. researchgate.netresearchgate.net These values help in predicting the electronic behavior of the structurally similar this compound.
| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| 3-Hydroxyacetophenone | HF/DFT | -8.868 | -5.469 | 3.399 | researchgate.netresearchgate.net |
Other quantum chemical descriptors derived from these energies, such as ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index, further quantify the molecule's reactivity. imist.machemrevlett.com These parameters are vital for predicting how the molecule will interact with other chemical species, for instance, as a nucleophile or an electrophile. chemrevlett.com
Molecular Modeling and Dynamics Simulations for Conformational Analysis and Solvation Phenomena
Molecular modeling and molecular dynamics (MD) simulations are powerful tools for investigating the dynamic behavior of this compound, including its conformational flexibility and interactions with solvents.
Conformational Analysis: The single bond connecting the two phenyl rings in this compound allows for rotational freedom, leading to various possible conformations. Conformational analysis aims to identify the most stable three-dimensional arrangement of the molecule by calculating the potential energy as a function of the torsion angle between the rings. For biphenyl-like molecules, the planarity of the structure is a key determinant of its electronic properties. nih.gov MD simulations can explore the potential energy surface to find the global minimum energy conformation. beilstein-journals.org The flexibility and conformational preferences of such molecules play a significant role in their ability to bind to biological targets. researchgate.net
Solvation Phenomena: MD simulations are extensively used to study how a solute molecule like this compound behaves in a solvent, a phenomenon known as solvation. researchgate.netrsc.org These simulations model the explicit interactions between the solute and a large number of solvent molecules (e.g., water) over time. acs.orgacs.org By analyzing the trajectory of the atoms, researchers can understand the structure of the solvation shell, the nature of solute-solvent hydrogen bonds, and calculate thermodynamic properties like the solvation free energy. researchgate.netacs.org For phenolic compounds, MD simulations have shown that both hydrophilic interactions (via the hydroxyl group) and hydrophobic interactions (via the aromatic rings) govern their behavior in aqueous solutions. acs.org The solvation process is critical for understanding a compound's solubility and its distribution between different phases, which is essential for applications like extraction processes. researchgate.netrsc.org
Computational Insights into Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
The structure of this compound, with its hydroxyl group and two aromatic rings, allows for a variety of significant intermolecular interactions that dictate its properties in the condensed phase and its potential for molecular recognition.
Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a classic hydrogen bond donor, while the oxygen atoms of both the hydroxyl and acetyl groups can act as hydrogen bond acceptors. nih.govias.ac.in In the solid state or in concentrated solutions, this can lead to the formation of strong intermolecular O-H···O hydrogen bonds, creating dimers or larger supramolecular assemblies. iucr.org The presence and strength of these hydrogen bonds are crucial in determining the crystal packing and physical properties like melting point. Computational studies on related hydroxyacetophenones have confirmed the formation of such interactions. researchgate.netnih.gov
Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) and charge distribution analysis are computational methods used to visualize and quantify the electronic landscape of a molecule, providing critical insights into its reactivity and intermolecular interaction sites. uni-muenchen.deavogadro.cc
Molecular Electrostatic Potential (MEP): The MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. chemrevlett.com It uses a color scale to indicate different potential regions: red typically signifies regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. uni-muenchen.de
For this compound, MEP analysis would predict strong negative potentials around the oxygen atoms of the phenolic hydroxyl and the acetyl carbonyl groups, highlighting them as the primary sites for hydrogen bond acceptance and interaction with electrophiles. wseas.comtandfonline.comrsc.org The hydrogen atom of the hydroxyl group would exhibit a positive potential, identifying it as a hydrogen bond donor site. Such maps are invaluable for understanding a molecule's recognition patterns and reactivity. rsc.org
Charge Distribution Analysis: Methods like Mulliken population analysis or Natural Population Analysis (NPA) are used to calculate the partial atomic charge on each atom in the molecule. ijrte.orgresearchgate.net This analysis quantifies the electron distribution and identifies which atoms are electron-deficient or electron-rich. In this compound, the oxygen atoms are expected to carry significant negative charges, while the carbonyl carbon and the hydroxyl hydrogen would be positively charged. tandfonline.com This charge distribution data complements the MEP analysis and is used to parameterize force fields for molecular dynamics simulations. researchgate.net
Predictive Studies on Structure-Activity Relationships (SAR) for Analogous Structures
Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that correlate the structural or physicochemical properties of a series of compounds with their biological activity. nih.gov By building mathematical models, QSAR can predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent and selective compounds. nih.govlatamjpharm.org
For this compound, while specific SAR studies may not be available, analyses of analogous structures like substituted phenols and biphenyl (B1667301) derivatives provide a strong predictive framework. nih.govnih.govtandfonline.com
SAR of Phenolic Analogs: Studies on various phenolic compounds have established clear relationships between their structure and biological activities, such as antioxidant or enzyme inhibitory effects. nih.govresearchgate.net Key descriptors often include the position and nature of substituents on the phenol ring, which influence properties like the O-H bond dissociation enthalpy (BDE) and ionization potential. nih.gov For example, electron-donating groups generally increase antioxidant activity, while the number and position of hydroxyl groups are critical for interactions with biological targets. nih.gov
Supramolecular Chemistry and Host Guest Interactions Involving 3 3 Acetylphenyl Phenol
Principles of Self-Assembly in Substituted Phenolic Systems
In the case of 3-(3-Acetylphenyl)phenol, the molecular architecture is endowed with several key features that can drive self-assembly:
Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor, while the oxygen of that same hydroxyl group and the carbonyl oxygen of the acetyl group are both effective hydrogen bond acceptors. This allows for the formation of robust and directional hydrogen-bonded networks.
Amphiphilicity: The molecule possesses both hydrophilic (hydroxyl, acetyl) and hydrophobic (phenyl rings) regions. This amphiphilicity can be a crucial factor in its self-assembly process, particularly in different solvent environments. nih.gov
π-π Stacking: The presence of two aromatic rings facilitates π-π stacking interactions, which are a significant stabilizing force in the assembly of many aromatic compounds.
The interplay of these features allows for the formation of diverse supramolecular motifs. For instance, strong hydroxyl-carbonyl hydrogen bonds could lead to the formation of dimeric pairs or extended one-dimensional chains. These primary structures can then further organize in three dimensions through weaker C-H···O interactions and π-π stacking of the phenyl rings, leading to complex, hierarchically ordered materials. The concentration of the solution and the nature of the solvent are critical parameters that can influence the equilibrium between different assembled states. nih.gov
Exploration of Calixarene-Type Macrocycle Formation and Derivatization
Calixarenes are a well-known class of macrocyclic compounds, or cyclic oligomers, traditionally synthesized through the condensation of p-substituted phenols with aldehydes, most commonly formaldehyde. nih.govniscpr.res.in These molecules are characterized by their "chalice" or "cup" shape, which creates a hydrophobic cavity capable of encapsulating smaller guest molecules. uii.ac.id The synthesis is typically a base-catalyzed process that results in a cyclic structure linked by methylene (B1212753) bridges. nih.govgoogle.com
The structure of this compound, being a meta-substituted phenol (B47542), makes it an unconventional precursor for the synthesis of traditional calixarenes, which require substitution at the para position to direct the cyclization. However, its 1,3-substitution pattern is analogous to that of resorcinol, the building block for another class of macrocycles known as calix researchgate.netresorcinarenes. uii.ac.id By reacting this compound with an aldehyde under acidic or basic catalysis, it is conceivable that novel calixarene-type macrocycles could be formed.
A hypothetical reaction is outlined below:
Hypothetical Synthesis of a this compound-based Macrocycle
| Reactants | Catalyst/Conditions | Potential Product |
|---|
The resulting macrocycle would be inherently functionalized. The acetylphenyl groups would likely orient themselves on one of the rims of the macrocycle, creating a unique chemical environment. These acetyl groups could serve as points for further derivatization, allowing for the attachment of other functional units to tune the macrocycle's solubility, binding properties, or catalytic activity. The synthesis of such giant calixarenes, sometimes involving up to 90 phenolic units, has been shown to be favored by specific conditions, including the use of heavy alkaline bases like rubidium or cesium hydroxides. researchgate.net
Advanced Host-Guest Binding Studies with this compound
Host-guest chemistry focuses on the formation of unique structural complexes between a larger host molecule and a smaller guest molecule, held together by non-covalent interactions. niscpr.res.in These interactions are highly specific, akin to an enzyme and its substrate. nih.gov
While specific experimental host-guest studies involving this compound are not documented in the reviewed literature, its molecular structure allows for a theoretical exploration of its potential roles as both a guest and a component of a host system.
As a Guest: The monomeric form of this compound has a defined size and set of functional groups that would allow it to be encapsulated within the cavities of various known host molecules. Its aromatic rings could favorably interact with the π-rich interiors of hosts like larger calixarenes or pillararenes through hydrophobic and π-π stacking interactions. aalto.fi Furthermore, its hydroxyl and acetyl groups could form specific hydrogen bonds with functional groups on the rim of a host.
As a Host Component: If this compound were successfully oligomerized into a calixarene-type macrocycle as discussed previously, the resulting structure would be a host. The cavity would be lined by the phenyl rings, creating a hydrophobic binding pocket. The acetyl groups, depending on their orientation, could point into or away from the cavity, offering sites for hydrogen bonding or electrostatic interactions. Such a host could potentially bind small organic molecules, metal ions, or ammonium (B1175870) cations, with selectivity being dictated by the size, shape, and chemical nature of the guest.
The table below outlines some hypothetical host-guest pairings.
Table of Potential Host-Guest Interactions
| Role of this compound | Partner Molecule | Partner's Role | Primary Driving Interactions |
|---|---|---|---|
| Guest | Water-Soluble Pillar google.comarene | Host | Hydrophobic interactions, C-H···π, Hydrogen bonding (hydroxyl to ether oxygens) |
| Guest | p-sulfonatocalix uii.ac.idarene | Host | π-π stacking, Cation-π (if protonated), Hydrophobic inclusion |
| Host Component (in a hypothetical macrocycle) | N-Methylpyridinium | Guest | Cation-π interactions, Hydrogen bonding (acetyl to guest C-H) |
Non-Covalent Interactions as Driving Forces in Supramolecular Architectures
The stability and structure of supramolecular assemblies are dictated by a delicate balance of multiple weak, non-covalent interactions. nih.govnih.gov The specific functional groups and geometry of this compound allow it to participate in a range of these interactions, which are the fundamental driving forces behind its potential for self-assembly and host-guest chemistry. researchgate.netmdpi.com
The primary non-covalent forces at play in systems involving this compound include:
Hydrogen Bonding: This is one of the strongest and most directional non-covalent interactions. The phenolic O-H group is an excellent hydrogen bond donor, while the phenolic oxygen and the acetyl carbonyl oxygen are strong acceptors. These interactions are critical for forming defined, stable structures. researchgate.net
π-π Stacking: The electron-rich aromatic rings can stack on top of one another. These interactions, while weaker than hydrogen bonds, are crucial for the stabilization of larger assemblies of aromatic molecules.
Van der Waals Forces: These are ubiquitous, non-specific attractive forces arising from temporary fluctuations in electron density. They are collectively significant in ensuring close packing of molecules within a supramolecular architecture.
The table below summarizes the key non-covalent interactions relevant to this compound.
Summary of Potential Non-Covalent Interactions
| Interaction Type | Donor/Participant 1 | Acceptor/Participant 2 | Typical Energy (kJ/mol) |
|---|---|---|---|
| Strong Hydrogen Bond | Phenolic O-H | Acetyl C=O | 15 - 40 |
| Moderate Hydrogen Bond | Phenolic O-H | Phenolic O-H | 15 - 25 |
| π-π Stacking | Phenyl Ring | Phenyl Ring | 5 - 20 |
| C-H···O Interaction | Aromatic C-H | Acetyl C=O or Phenolic O-H | 2 - 10 |
These fundamental interactions, working in concert, provide the energetic driving force and the directional information required to guide individual molecules of this compound into well-defined, functional supramolecular architectures.
Mechanistic in Vitro Biochemical Interactions and Enzyme Inhibition Studies of 3 3 Acetylphenyl Phenol and Its Derivatives
In Vitro Enzymatic Activity Modulation: Experimental Assays (e.g., Acetylcholinesterase, Butyrylcholinesterase, Tyrosinase)
The inhibitory potential of derivatives based on the acetylphenyl scaffold has been evaluated against several key enzymes. Experimental assays have quantified the concentration-dependent inhibition, typically reported as IC50 values, which represent the concentration of an inhibitor required to reduce the enzyme's activity by 50%.
Notably, derivatives of 3-acetylphenyl have demonstrated potent inhibition of tyrosinase, an essential enzyme in melanin (B1238610) synthesis. One such derivative, 2-((3-acetylphenyl)amino)-2-oxoethyl(E)-3-(2,4-dihydroxyphenyl)acrylate, exhibited exceptionally high inhibitory activity against mushroom tyrosinase with an IC50 value of 0.0020 µM. researchgate.net In comparison, its analogue, 2-((3-acetylphenyl)amino)-2-oxoethyl 2,4-dihydroxybenzoate, showed a significantly higher IC50 of 27.35 µM, highlighting the critical role of the acrylate (B77674) linker. researchgate.net
Derivatives of the isomeric 4-acetylphenyl have also been extensively studied. For instance, N-((4-acetylphenyl)carbamothioyl)pivalamide was found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC50 values of 26.23 ppm and 30.9 ppm, respectively. frontiersin.org Another study on 3-(3-acetylphenyl)-1,2,5,6-tetrahydro-1-methylpyridin, a direct derivative of 3-acetylphenol, also reported acetylcholinesterase inhibitory activity. openmedicinalchemistryjournal.com Furthermore, a series of hydroxy-substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives showed potent tyrosinase inhibition. nih.gov Specifically, the derivative featuring a 2,4-dihydroxy substituted cinnamic acid moiety (compound 5c) was a powerful inhibitor with an IC50 of 0.0089 µM, far more potent than the standard inhibitor kojic acid (IC50 = 16.69 µM). nih.gov
These assays collectively indicate that the acetylphenyl structure is a promising scaffold for enzyme inhibition, with specific substitutions and structural modifications dramatically influencing potency against enzymes like tyrosinase and cholinesterases. researchgate.netfrontiersin.orgnih.govnih.govnih.gov
Table 1: In Vitro Enzyme Inhibition by 3-(3-Acetylphenyl)phenol Derivatives and Related Compounds This table is interactive. You can sort and filter the data.
| Compound/Derivative | Target Enzyme | IC50 Value | Source |
| 2-((3-acetylphenyl)amino)-2-oxoethyl(E)-3-(2,4-dihydroxyphenyl)acrylate | Mushroom Tyrosinase | 0.0020 ± 0.0002 µM | researchgate.netresearchgate.net |
| 2-((3-acetylphenyl)amino)-2-oxoethyl 2,4-dihydroxybenzoate | Mushroom Tyrosinase | 27.35 ± 3.6 µM | researchgate.netresearchgate.net |
| 2-[(4-acetylphenyl)amino]-2-oxoethyl derivative (5c) | Mushroom Tyrosinase | 0.0089 ± 0.0004 µM | nih.gov |
| 2-[(4-acetylphenyl)amino]-2-oxoethyl derivative (5d) | Mushroom Tyrosinase | 8.26 ± 1.7 µM | nih.gov |
| N-((4-acetylphenyl)carbamothioyl)pivalamide | Acetylcholinesterase (AChE) | 26.23 ppm | frontiersin.org |
| N-((4-acetylphenyl)carbamothioyl)pivalamide | Butyrylcholinesterase (BChE) | 30.9 ppm | frontiersin.org |
| Kojic Acid (Standard) | Mushroom Tyrosinase | 16.69 ± 2.8 µM | nih.govresearchgate.net |
Molecular Docking and Binding Mode Predictions for Protein-Ligand Interactions
Molecular docking simulations are computational techniques used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.gov These studies provide critical insights into the molecular basis of enzyme inhibition by revealing specific interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking within the enzyme's active site. frontiersin.org
For the highly potent tyrosinase inhibitor, 2-((3-acetylphenyl)amino)-2-oxoethyl(E)-3-(2,4-dihydroxyphenyl)acrylate (5c), docking studies predicted that its ortho-hydroxyl group on the cinnamic acid moiety forms a hydrogen bond with the side chain of asparagine 260 (Asn260), located near the catalytic copper ions in the enzyme's active site. researchgate.net Additionally, the acetyl carbonyl group was predicted to form another hydrogen bond with asparagine 81 (Asn81). researchgate.net These interactions are believed to anchor the inhibitor securely within the active site, leading to potent inhibition.
In studies of other acetylphenyl derivatives, docking simulations have consistently highlighted the importance of specific interactions for inhibitory activity. For N-((4-acetylphenyl)carbamothioyl)pivalamide, docking against AChE and BChE resulted in favorable binding energies (docking scores) of -7.5 kcal/mol and -7.6 kcal/mol, respectively, indicating stable protein-ligand complexes. frontiersin.org Similarly, docking of an indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor revealed that a para-acetylphenyl substitution was less favorable than ortho- or meta-substitutions on the phenyl ring. frontiersin.org The binding mode analysis often involves comparing the docked pose of the novel inhibitor to that of a known ligand or substrate to understand the key differences that confer potency and selectivity. frontiersin.org
Table 2: Molecular Docking Scores for Acetylphenyl Derivatives This table is interactive. You can sort and filter the data.
| Compound/Derivative | Target Enzyme | Docking Score (kcal/mol) | Source |
| N-((4-acetylphenyl)carbamothioyl)pivalamide | Acetylcholinesterase (AChE) | -7.5 | frontiersin.org |
| N-((4-acetylphenyl)carbamothioyl)pivalamide | Butyrylcholinesterase (BChE) | -7.6 | frontiersin.org |
| N-((4-acetylphenyl)carbamothioyl)pivalamide | Urease | -6.3 | frontiersin.org |
| N-((4-acetylphenyl)carbamothioyl)pivalamide | α-amylase | -6.1 | frontiersin.org |
Kinetic Studies of Enzyme Inhibition and Mechanistic Elucidation
Kinetic studies are essential for elucidating the mechanism by which a compound inhibits an enzyme. sci-hub.se These experiments determine whether the inhibition is reversible or irreversible and classify reversible inhibitors as competitive, non-competitive, uncompetitive, or mixed-type. sci-hub.sebgc.ac.in This is often achieved by measuring reaction rates at various substrate and inhibitor concentrations and analyzing the data using graphical methods like the Lineweaver-Burk plot. nih.gov
For the potent tyrosinase inhibitor 2-((3-acetylphenyl)amino)-2-oxoethyl(E)-3-(2,4-dihydroxyphenyl)acrylate (5c), kinetic analysis revealed it to be a competitive and reversible inhibitor. researchgate.netresearchgate.net In competitive inhibition, the inhibitor binds to the same active site as the substrate, directly competing with it. sci-hub.se The analysis yielded a dissociation constant (Ki) of 0.0072 µM for this compound, which quantifies its high affinity for the tyrosinase enzyme. researchgate.netresearchgate.net
Another derivative from a related series, compound 5d, was identified as a mixed-type inhibitor of tyrosinase. nih.gov Mixed-type inhibitors can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's maximum velocity (Vmax) and its substrate affinity (Km). sci-hub.se The inhibition of cholinesterase by physostigmine, a classic example, has been thoroughly analyzed as a competitive mechanism, providing a framework for understanding similar inhibitor-enzyme systems. nih.gov These kinetic insights are fundamental for understanding how these compounds function at a biochemical level and for predicting their potential physiological effects. nih.gov
Structure-Activity Relationship (SAR) Derivations from In Vitro Biochemical Data
Structure-Activity Relationship (SAR) studies aim to identify the key chemical features of a molecule that are responsible for its biological activity. uc.pt By synthesizing and testing a series of related compounds, researchers can deduce how modifications to the molecular structure affect enzyme inhibition. nih.gov
For acetylphenyl derivatives, SAR studies have provided valuable insights. In the case of tyrosinase inhibitors, a clear relationship was established between the substitution pattern of phenolic hydroxyls and inhibitory potency. nih.govresearchgate.net The presence of hydroxyl groups at the ortho and para positions of the cinnamic acid phenyl ring in compound 5c was found to be crucial for its exceptional tyrosinase inhibitory activity. nih.gov The superiority of derivatives with a hydroxy-substituted cinnamic acid moiety over those with a hydroxy-substituted benzoic acid moiety also pointed to the importance of the linker structure. nih.gov
Similarly, SAR analysis of 1,3-thiazole derivatives as cholinesterase inhibitors suggested that a flexible benzyl-type substituent linked via a 1,3-thiazole-2-amino linker was preferable for achieving selectivity for BChE over AChE. academie-sciences.fr In a different series of adamantyl urea (B33335) derivatives, modifying the aryl ring (including a 3-acetylphenyl group) and the alkyl ring systematically helped to develop a detailed anti-tubercular SAR. nih.gov These studies consistently show that both the core scaffold and the nature and position of its substituents are critical determinants of biological activity, guiding the rational design of new, more effective enzyme inhibitors. nih.govexplorationpub.com
Potential Research Avenues in Materials Science Applications of 3 3 Acetylphenyl Phenol and Its Analogues
Utilization as Monomers or Building Blocks in Advanced Polymeric Systems
The bifunctional nature of 3-(3-acetylphenyl)phenol, possessing both a nucleophilic hydroxyl group and an electrophilic acetyl group, makes it an intriguing building block for advanced polymeric systems. Phenolic monomers are foundational to the production of phenolic resins, which are noted for their excellent hardness, as well as their resistance to chemicals and heat. specialchem.com These characteristics, stemming from high crosslinking capability and strong adhesion to various substrates, render them suitable for demanding applications like protective coatings for industrial and marine equipment. specialchem.com
Research into functional polymers demonstrates a broad range of applications, from biomedical systems to advanced coatings and sensors. researchgate.net The synthesis of these polymers can be achieved through the polymerization of functional monomers or by post-polymerization modification, a technique that introduces specific properties to a polymer after its initial synthesis. researchgate.net Analogues of this compound, such as (E)-ethyl 3-(3-acetylphenyl)acrylate, serve as building blocks in the production of acrylic and functional polymers, contributing to materials with enhanced thermal stability, adhesion, and mechanical strength. Similarly, derivatives like N-(3-acetylphenyl)-2-phenylacetamide are explored for their potential in producing specialized polymers and resins.
The development of biobased polymers is a significant trend, with research focusing on monomers derived from natural sources like polyphenols. nih.gov These can be used to create novel materials such as deep eutectic monomers for tough and adhesive ionic polymers. nih.gov Furthermore, the synthesis of polyesters like poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)] highlights the strategy of copolymerization to tailor material properties, achieving enhanced flexibility and a wider processing window compared to their homopolymer counterparts. frontiersin.orgresearchgate.net The incorporation of monomers like 3-hydroxypropionate (B73278) (3HP) into polyesters has been shown to reduce crystallinity and melting point, improving the mechanical properties of the resulting bioplastics. nih.gov This body of research suggests a clear path for investigating this compound as a comonomer to impart specific functionalities, such as thermal resistance and tailored mechanical responses, into a new generation of advanced polymers.
| Compound Name | CAS Number | Molecular Formula | Role in Polymer Science |
| This compound | 10475-68-0 | C14H12O2 | Potential monomer for advanced polymers |
| (E)-ethyl 3-(3-acetylphenyl)acrylate | 82885-96-9 | C13H14O3 | Building block for acrylic and functional polymers. |
| N-(3-acetylphenyl)-2-phenylacetamide | 72116-69-9 | C16H15NO2 | Intermediate for producing polymers and resins. |
| Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) | N/A | (C4H6O2)n(C6H10O2)m | Copolymer with tunable mechanical properties. frontiersin.orgresearchgate.net |
| 3-Hydroxypropionate | N/A | C3H6O3 | Monomer used to modify properties of bioplastics. nih.gov |
Development of Functional Materials with Tunable Properties (e.g., Sensors, Optoelectronic Devices)
The distinct electronic and structural characteristics of this compound and its analogues make them prime candidates for the development of functional materials with properties that can be finely tuned for specific applications, such as sensors and optoelectronic devices. The interaction between the electron-donating phenol (B47542) group and the electron-withdrawing acetyl group can be exploited to create materials with interesting photophysical and electronic behaviors.
A significant area of exploration is in the field of optical sensors. Research has demonstrated that an analogue, the azo dye 4-[2(3-acetylphenyl) diazenyl]-3,5-dimethylphenol (ADD), exhibits promising linear and non-linear optical properties. researchgate.net When fabricated into a thin film, this material was successfully used in a heterojunction photodiode (Ag/ADD/p-Si/Al), which showed a good response to varying illumination intensities, suggesting its potential for optoelectronic applications. researchgate.net Another avenue is the development of chemosensors. For instance, Schiff base derivatives, which can be synthesized from acetylphenyl precursors, have been designed as fluorescent sensors for the detection of metal ions like In³⁺ and Fe³⁺. researchgate.net The optical properties of these molecules are highly sensitive to their solvent environment, a characteristic that can be harnessed for creating smart materials and sensors. mdpi.com
The incorporation of acetylphenyl moieties into larger molecular structures, such as imidazolium (B1220033) salts, is another promising strategy. researchgate.net These compounds can be designed to exhibit specific biological or chemical interactions, paving the way for new types of sensors. The general principles of functional polymers often involve integrating specific monomer units to create materials for sensing applications. researchgate.net By incorporating this compound or its derivatives into a polymer backbone, it may be possible to develop new functional materials where the inherent properties of the monomer are translated into a macroscopic device with tunable sensing or optoelectronic capabilities.
| Compound/Material | Application Area | Key Finding/Potential |
| 4-[2(3-acetylphenyl) diazenyl]-3,5-dimethylphenol (ADD) | Optoelectronics | Forms effective heterojunction photodiodes with good photo-responsivity. researchgate.net |
| Schiff base derivatives | Sensors | Can act as selective fluorescent sensors for detecting specific metal ions. researchgate.net |
| (E)-4-acetyl-N-(4-hydroxy-3-methoxybenzylidene)aniline | Smart Materials | Exhibits solvatochromism, where optical properties change with solvent, useful for sensors. mdpi.com |
| Acetylphenyl-substituted Imidazolium Salts | Functional Materials | Can be synthesized to interact with specific biological or chemical targets. researchgate.net |
Role in Catalysis and Redox Chemistry
The phenolic and acetyl functional groups of this compound suggest its potential utility in the fields of catalysis and redox chemistry. Phenol derivatives have been successfully employed as coupling partners in advanced catalytic systems. Specifically, they have been shown to be effective electrophilic partners in photoredox/nickel dual catalysis for forming C(sp³)–C(sp²) bonds under mild conditions. nih.govacs.org This methodology expands the scope of cross-coupling reactions beyond traditional aryl halides, opening up new synthetic pathways where phenol-based molecules can act as key reactants. nih.govacs.org
The field of photoredox catalysis leverages light to drive chemical reactions, and the development of new photocatalysts is an active area of research. beilstein-journals.orgchemrxiv.org The aromatic and functional group-rich structure of this compound could be modified to act as a ligand for metal-based catalysts or even as a metal-free photocatalyst itself. The electronic properties of the molecule can be tuned by modifying the substituents on the phenyl rings, potentially influencing the efficiency and selectivity of catalytic transformations.
Furthermore, analogues of this compound have been used to create complexes with transition metals. For example, azo dye complexes derived from related structures have been synthesized and studied for their ability to cleave DNA through redox chemistry, indicating their redox-active nature. researchgate.net This capacity for engaging in electron transfer processes is fundamental to catalysis. The acetyl group can participate in condensation reactions to form Schiff bases, which are well-known for their ability to coordinate with metal ions, forming complexes that can act as catalysts in various organic transformations. The combination of a phenol and a ketone within the same molecule offers a platform for designing novel ligands and catalysts with unique redox potentials and reactivity.
| Research Area | Key Concept | Relevance of Phenol Derivatives |
| Photoredox/Nickel Dual Catalysis | C(sp³)–C(sp²) Cross-Coupling | Electron-deficient phenol derivatives serve as effective electrophilic coupling partners. nih.govacs.org |
| Photocatalysis | Light-Driven Reactions | Phenolic structures can be part of ligands or photocatalysts, influencing redox properties. beilstein-journals.orgchemrxiv.org |
| Redox-Active Complexes | Electron Transfer | Azo dye complexes of phenolic compounds show redox activity. researchgate.net |
Exploration in Nano- and Microfabrication for Materials Design
The precise chemical functionality of this compound and its analogues makes them intriguing candidates for the bottom-up design of materials in nano- and microfabrication. This field relies on materials that can be precisely patterned at the micro- and nanoscale, often using lithographic techniques.
A key research avenue is in the development of advanced photoresists. A dendritic hexaphenol, synthesized using a 1,1,1-tris(4-acetylphenyl)ethane precursor, has been functionalized with fluoroalkyl ether chains to create a single-molecule resist material. nih.govacs.org This material demonstrated the ability to form nanopatterns upon exposure to extreme ultraviolet (EUV) and e-beam lithography. nih.govacs.org The solubility of the material changes upon irradiation, allowing for the creation of negative-tone patterns with high resolution. acs.org The phenolic core of such molecules provides thermal stability, while the functional groups allow for tailored solubility and reactivity. The structure of this compound provides a similar, albeit simpler, phenolic and acetyl-functionalized aromatic core that could be elaborated into more complex, photo-sensitive molecules for advanced lithography.
Another area of interest is two-photon lithography, a technique used for the direct 3D microfabrication of structures from photopolymerizable materials, such as hydrogels. researchgate.net This process often requires specialized photoinitiators that are active under two-photon absorption. The synthesis of novel chromophores and photoinitiators is crucial for advancing this technology. researchgate.net The conjugated system of this compound could serve as a core for designing new two-photon sensitive compounds. By chemically modifying the phenol and acetyl groups, its electronic and absorption properties could be tuned to be responsive to specific wavelengths of light, enabling its use in high-resolution 3D printing and fabrication of micro-devices. The general principles of microfabrication and nanotechnology involve a deep understanding of materials, processes, and manufacturing options, providing a broad context for the potential application of new, custom-designed molecules like this compound. routledge.com
| Fabrication Technique | Material/Precursor Example | Application/Finding |
| EUV and E-beam Lithography | Fluoroalkyl ether-tagged dendritic hexaphenol | Acts as a single-molecule negative-tone resist for high-resolution nanopatterning. nih.govacs.org |
| Two-Photon Lithography | Photopolymerizable hydrogels with photoinitiators | Enables direct 3D microfabrication of complex structures from aqueous solutions. researchgate.net |
Future Research Directions and Translational Perspectives for 3 3 Acetylphenyl Phenol
Innovation in Synthetic Methodologies and Process Intensification
The development of efficient and scalable synthetic routes is paramount for the future utility of 3-(3-acetylphenyl)phenol. While traditional methods for constructing biphenyl (B1667301) scaffolds, such as the Suzuki-Miyaura or Negishi cross-coupling reactions, provide a solid foundation, future research should focus on more innovative and intensified approaches. nih.govrsc.orgbohrium.com
Recent advancements in C-H activation could offer a more atom-economical route to biphenyl derivatives, minimizing the need for pre-functionalized starting materials. researchgate.net Furthermore, the principles of process intensification —which aim to create smaller, cleaner, and more energy-efficient processes—can be applied. youtube.com This could involve transitioning from traditional batch reactors to continuous flow systems or multifunctional reactors that combine reaction and separation into a single unit. youtube.comcetjournal.itresearchgate.net Such intensified processes not only improve efficiency and safety but also reduce waste and energy consumption. youtube.comcetjournal.it
Interactive Table: Comparison of Synthetic Approaches
| Methodology | Potential Advantages for this compound Synthesis | Key Research Focus |
| Advanced Cross-Coupling | High yields and functional group tolerance. nih.govresearchgate.net | Development of novel, highly active, and stable catalysts. |
| C-H Activation/Arylation | Increased atom economy, reduced pre-functionalization steps. researchgate.net | Regioselectivity control, catalyst development. |
| Flow Chemistry | Improved heat and mass transfer, enhanced safety, scalability. cetjournal.it | Reactor design, optimization of reaction parameters. |
| Multifunctional Reactors | Integration of reaction and separation, reduced footprint. youtube.comresearchgate.net | Catalyst immobilization, membrane integration. |
Integration of Advanced Analytical Techniques for Real-Time Monitoring
To optimize the synthesis of this compound and its derivatives, the integration of advanced analytical techniques for real-time reaction monitoring is crucial. Traditional offline analysis methods like thin-layer chromatography (TLC) and intermittent sampling can be time-consuming and may not provide a complete picture of the reaction dynamics.
In-situ spectroscopic methods, such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy , can provide real-time information on the concentration of reactants, intermediates, and products. For more detailed mechanistic insights, online mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can be employed to track the fate of catalytically relevant species, even at very low concentrations. mpg.dersc.orgresearchgate.netresearchgate.net These techniques are powerful for understanding reaction mechanisms, identifying catalyst deactivation pathways, and ensuring process safety and reproducibility. rsc.orgresearchgate.net
Interactive Table: Advanced Analytical Techniques for Reaction Monitoring
| Technique | Information Provided | Application in this compound Synthesis |
| In-situ FTIR/Raman | Functional group transformation, reactant/product concentration. | Monitoring the conversion of starting materials and formation of the biphenyl bond. |
| Online HPLC/GC | Separation and quantification of reaction components. mdpi.com | Quantifying yield and purity in real-time. |
| Online Mass Spectrometry | Identification of intermediates and byproducts. rsc.orgresearchgate.net | Elucidating reaction mechanisms and catalyst lifecycle. |
| In-situ NMR | Detailed structural information on species in solution. mpg.de | Identifying key intermediates and understanding catalytic cycles. |
Predictive Modeling and Machine Learning in Compound Design
Computational chemistry and machine learning are poised to revolutionize the design of novel compounds based on the this compound scaffold. Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or physical properties of derivatives, guiding the synthesis of molecules with enhanced characteristics. nih.gov
Machine learning algorithms, particularly deep learning, can be trained on large datasets of chemical structures and properties to identify new molecular scaffolds with desired activities. buckingham.ac.uknih.govmdpi.com For instance, generative models can be used to design novel derivatives of this compound with optimized properties for applications in drug discovery or materials science. arxiv.orgarxiv.org These in silico tools can significantly reduce the time and cost associated with experimental screening by prioritizing the most promising candidates for synthesis. nih.gov
Expansion into Novel Supramolecular Assemblies
The presence of both a hydrogen bond donor (the phenolic hydroxyl group) and a hydrogen bond acceptor (the acetyl carbonyl group) makes this compound an excellent candidate for the construction of novel supramolecular assemblies. The study of how these molecules self-assemble in the solid state through non-covalent interactions like hydrogen bonding and π–π stacking is a key aspect of crystal engineering .
Future research could explore the co-crystallization of this compound with other molecules to form multi-component crystals with unique properties. Furthermore, its ability to coordinate with metal ions could lead to the formation of metal-organic frameworks (MOFs) or coordination polymers with potential applications in gas storage, separation, or catalysis. mdpi.com The interplay of different intermolecular forces will govern the final supramolecular architecture and, consequently, the material's properties. acs.orgresearchgate.net
Sustainable and Eco-Friendly Approaches in Chemical Research
Adherence to the principles of green chemistry is essential for modern chemical research. nih.gov For this compound, this entails developing synthetic routes that minimize waste, use less hazardous substances, and are energy efficient. paperpublications.orgwjpmr.com
One promising avenue is the use of bio-based feedstocks. Lignin, a major component of biomass, is a rich source of phenolic compounds and could potentially serve as a renewable starting material for the synthesis of phenol-based chemicals. rsc.org The use of greener solvents, such as water, supercritical fluids, or ionic liquids, can replace traditional volatile organic compounds. iwu.edumdpi.com Additionally, the development of recyclable catalysts, including heterogeneous catalysts or biocatalysts, can significantly reduce the environmental impact of the synthesis. researchgate.netresearchgate.net These eco-friendly approaches are not only environmentally responsible but can also lead to more economical and safer chemical processes. researchgate.netnih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(3-Acetylphenyl)phenol and its derivatives?
- Methodology : The compound can be synthesized via diazenyl coupling reactions. For example:
React 3-acetylphenyl diazenyl derivatives with acrylic acid or benzoic acid derivatives in NaOH/CH₃COONa.
Neutralize the mixture, isolate via filtration, and purify using silica gel chromatography with DCM:CH₃OH solvent systems.
- Key Data : Derivatives like (E)-3-(3-((E)-3-Acetylphenyl)Diazenyl)-4-Hydroxyphenyl)Acrylic Acid (P2) achieve yields up to 73% with melting points >300°C .
Q. Which analytical techniques are suitable for characterizing this compound?
- Methodology :
- Structural Analysis : Use ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) and EIMS to confirm substituent positions and molecular weight.
- Purity Assessment : Employ GC (>88% purity criteria) and TLC (silica gel, UV visualization) .
- Thermal Properties : Determine melting points via capillary methods (reported >300°C for many derivatives) .
Q. What safety protocols should be followed when handling phenolic derivatives like this compound?
- Guidelines :
- Use PPE (gloves, lab coat, goggles) and work in a fume hood.
- Avoid skin contact; wash hands thoroughly after handling.
- For spills, absorb with inert materials (e.g., diatomite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodology :
- Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals.
- Compare experimental EIMS fragmentation patterns with computational predictions (e.g., using PubChem’s InChIKey data) .
- Re-crystallize the compound to ensure purity before analysis .
Q. What strategies optimize reaction yields for this compound derivatives?
- Approaches :
- Reagent Ratios : Use equimolar reactants (e.g., 0.0013 mol aryl aldehydes with diazenyl precursors) .
- Reaction Conditions : Extend reflux time to 6–8 hours at 78°C in ethanol with 40% KOH for complete coupling .
- Catalysis : Explore Pd/C or other catalysts for hydrogenation steps in precursor synthesis .
Q. How can computational modeling aid in studying this compound’s biological activity?
- Methods :
- Perform molecular docking (e.g., AutoDock Vina) to predict interactions with EGFR or other kinases using the compound’s InChIKey (LUJMEECXHPYQOF-UHFFFAOYSA-N) .
- Use DFT calculations (Gaussian 09) to analyze electronic properties and reactive sites .
Q. What methodologies are effective for impurity profiling in this compound batches?
- Protocol :
- HPLC Analysis : Use C18 columns with UV detection (λ = 254 nm) and reference standards (e.g., 3-Acetylphenyl Ethyl(methyl)carbamate, CAS 855300-09-3) .
- Limit Tests : Quantify impurities via calibration curves and adhere to ICH Q3A guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
